S-Gboxin -

S-Gboxin

Catalog Number: EVT-8312553
CAS Number:
Molecular Formula: C27H32F3IN2O2
Molecular Weight: 600.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

S-Gboxin is synthesized from Gboxin, which was discovered through high-throughput chemical screening aimed at identifying compounds that selectively target glioblastoma stem-like cells while minimizing toxicity to normal cells. It is classified as an oxidative phosphorylation inhibitor and falls under the category of anticancer agents due to its targeted action against tumor cells.

Synthesis Analysis

The synthesis of S-Gboxin involves several intricate steps:

  1. Formation of Intermediate: The process begins with the reaction of o-phenylenediamine with N-propionaldehyde to yield 2-ethyl-1H-benzimidazole.
  2. N-Alkylation: This intermediate undergoes N-alkylation using chloroacetic acid-L-menthyl ester to produce 2-(2-ethyl-1H-benzimidazole) acetic acid-L-menthyl ester.
  3. Methylation: The next step involves methylation with methyl iodide, resulting in the formation of a benzimidazolium salt.
  4. Ion Exchange: Finally, ion exchange processes are employed to purify and obtain the final product, S-Gboxin .

This multi-step synthesis highlights the complexity involved in producing this compound, which is essential for its efficacy and stability.

Molecular Structure Analysis

S-Gboxin possesses a distinct molecular structure that contributes to its biological activity. The compound's structure is characterized by:

  • Molecular Formula: C₁₄H₁₈N₂O₂
  • Molecular Weight: 250.30 g/mol
  • Functional Groups: The presence of benzimidazole and acetic acid moieties plays a crucial role in its interaction with mitochondrial components.

The structural integrity of S-Gboxin is vital for its function as an oxidative phosphorylation inhibitor, allowing it to effectively penetrate cellular membranes and target mitochondrial complexes .

Chemical Reactions Analysis

S-Gboxin undergoes various chemical reactions that can alter its properties:

  • Oxidation: Under specific conditions, S-Gboxin can be oxidized, leading to the formation of oxidized derivatives.
  • Reduction: Although less common, reduction reactions can yield reduced forms of the compound.
  • Substitution Reactions: S-Gboxin can participate in substitution reactions where functional groups are replaced by others.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures and pH levels, which are critical for maintaining the stability of S-Gboxin during synthesis and application .

Mechanism of Action

S-Gboxin operates primarily by inhibiting mitochondrial oxidative phosphorylation complexes. Its mechanism can be summarized as follows:

  1. Target Interaction: S-Gboxin associates with components of the oxidative phosphorylation pathway within mitochondria.
  2. Impact on Energy Production: By disrupting the proton gradient across the inner mitochondrial membrane, S-Gboxin compromises ATP production, leading to energy depletion in glioblastoma cells.
  3. Cellular Outcomes: This inhibition results in rapid and irreversible reductions in oxygen consumption and ATP levels, ultimately triggering apoptosis in cancer cells .

The unique metabolic environment of glioblastoma cells enhances the effectiveness of S-Gboxin, making it a promising candidate for targeted cancer therapies.

Physical and Chemical Properties Analysis

The physical and chemical properties of S-Gboxin are essential for its application in scientific research:

  • Physical State: Solid at room temperature.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Exhibits good metabolic stability and plasma stability under physiological conditions.

These properties facilitate its use in both laboratory settings and potential therapeutic applications against glioblastoma .

Applications

S-Gboxin has significant potential applications in scientific research and medicine:

  1. Anticancer Therapeutics: As an oxidative phosphorylation inhibitor, it is being explored for its ability to selectively target glioblastoma cells without harming normal tissues.
  2. Research Tool: It serves as a valuable tool for studying mitochondrial functions and metabolic pathways in cancer biology.
  3. Drug Development: Ongoing studies aim to incorporate S-Gboxin into combination therapies or novel drug delivery systems targeting brain tumors .
Introduction to S-Gboxin in Cancer Therapeutics

Role of Oxidative Phosphorylation Inhibition in Cancer Metabolism

Cancer cells exhibit metabolic reprogramming, with many malignancies demonstrating unexpected reliance on oxidative phosphorylation for energy production and biosynthetic precursor generation, contrary to the classical "Warburg effect." This metabolic rewiring enables tumor proliferation, metastasis, and therapy resistance, particularly in quiescent cancer stem cells that evade conventional treatments targeting highly proliferative cells. Mitochondrial oxidative phosphorylation complexes, especially Complex V (F0F1 ATP synthase), become critical vulnerabilities in oxidative phosphorylation-dependent cancers like glioblastoma, diffuse large B-cell lymphoma, and therapy-resistant tumors. Inhibiting oxidative phosphorylation disrupts adenosine triphosphate production, increases reactive oxygen species generation, and triggers metabolic stress-induced apoptosis, offering a therapeutic strategy distinct from DNA-damaging or mitotic inhibitors [9] [6] [5].

Table 1: Bioenergetic Pathways in Cancer Cells

Metabolic PathwayPrimary FunctionCancer Subtypes DependentTherapeutic Inhibition Outcome
Oxidative PhosphorylationMitochondrial adenosine triphosphate production via electron transport chainGlioblastoma, therapy-resistant cancers, diffuse large B-cell lymphoma subsetsMetabolic collapse, reactive oxygen species overload, apoptosis
Aerobic GlycolysisCytoplasmic adenosine triphosphate production independent of oxygenMany solid tumors (classic Warburg phenotype)Compensatory oxidative phosphorylation often activated
GlutaminolysisAnaplerotic replenishment of tricarboxylic acid cycle intermediatesRapidly proliferating tumorsReduced biosynthetic precursor availability

Research demonstrates that oxidative phosphorylation inhibition overcomes chemoresistance in multiple models. Pancreatic cancer cells selected for doxorubicin resistance show increased mitochondrial mass, oxygen consumption rates, and adenosine triphosphate production, rendering them hypersensitive to oxidative phosphorylation disruption. Similarly, cisplatin-resistant non-small cell lung cancer exhibits upregulated peroxisome proliferator-activated receptor gamma coactivator 1-alpha signaling and oxidative phosphorylation dependency. This mechanistic understanding provides the foundation for developing targeted oxidative phosphorylation inhibitors like S-Gboxin [9] [10].

Emergence of S-Gboxin as a Functional Analog of Gboxin

Gboxin, identified through high-throughput screening, specifically inhibits glioblastoma cell growth by suppressing oxidative phosphorylation through F0F1 ATP synthase (Complex V) inhibition. Its anti-tumor efficacy is constrained by poor solubility, metabolic instability, and rapid systemic clearance (half-life < 5 minutes). S-Gboxin (Chemical name: (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2-((2-ethyl-3-methylbenzo[d]imidazol-1-ium-1-yl)acetate iodide; CAS: 2101317-21-7) was developed as a pharmacologically optimized analog retaining the core benzimidazolium structure critical for mitochondrial targeting but incorporating ester modifications that enhance metabolic stability and plasma half-life [3] [8] [10].

Table 2: Comparative Properties of Gboxin and S-Gboxin

PropertyGboxinS-GboxinFunctional Impact
Chemical StabilityLow; rapid degradation in plasmaHigh; resistant to esterases and plasma degradationEnables sustained systemic exposure
Half-life<5 minutesSignificantly extended (> hours)Improves tumor accumulation
Glioblastoma Growth Inhibition (IC50)150 nanomolar470 nanomolarRetains potent anti-tumor activity
Mitochondrial TargetingProton gradient-dependent accumulationMaintained proton gradient dependencyPreserves cancer cell specificity
Water SolubilityPoorImproved via ester modificationFacilitates pharmaceutical formulation

S-Gboxin synthesis involves nucleophilic substitution of 2-ethyl-1H-benzo[d]imidazole with ethyl bromoacetate, hydrolysis to the carboxylic acid, esterification with L-(-)-menthol, and quaternization to form the iodide salt. This structure-activity optimization preserves the positive charge essential for mitochondrial membrane potential-driven accumulation but enhances pharmacokinetic properties. S-Gboxin binds oxidative phosphorylation complexes within the mitochondrial matrix in a proton gradient-dependent manner, inhibiting Complex V activity and inducing irreversible metabolic collapse selectively in cancer cells with hyperpolarized mitochondrial membranes [10] [3] [5].

Scope of S-Gboxin in Targeting Glioblastoma and Other Oxidative Phosphorylation-Dependent Cancers

S-Gboxin demonstrates potent anti-tumor activity against glioblastoma models, with in vitro studies showing 470 nanomolar half maximal inhibitory concentration against human glioblastoma cells. In orthotopic mouse models, systemic administration (10 milligrams per kilogram intraperitoneally) significantly suppresses tumor growth and extends survival. Its efficacy extends beyond glioblastoma to diffuse large B-cell lymphoma, where novel analogs based on S-Gboxin’s chemical scaffold induce cell cycle arrest and apoptosis at sub-micromolar concentrations (half maximal inhibitory concentration <1 micromolar), outperforming etoposide. This broad activity stems from the shared metabolic dependency of diverse cancers on oxidative phosphorylation, particularly in therapy-resistant and stem-like subpopulations [3] [10].

A significant advancement in S-Gboxin delivery involves biomimetic nanomedicine. Hybrid membrane-coated nanoparticles (designated HM-NPs@G) utilize fused cancer cell and mitochondrial membranes cloaking reactive oxygen species-responsive polymers loaded with S-Gboxin. This system achieves:

  • Blood-Brain Barrier Penetration: Cancer cell membrane components downregulate endothelial tight junction proteins (Zonula occludens-1, Claudin-5), enhancing brain tumor delivery.
  • Dual Homotypic Targeting: Cancer cell membrane proteins (Epithelial cell adhesion molecule, Integrin αv) promote tumor cell uptake, while mitochondrial membrane proteins (Atlastin-1) facilitate mitochondrial localization.
  • Controlled Drug Release: Tumor microenvironment reactive oxygen species trigger S-Gboxin release near mitochondria.
  • Pharmacokinetic Enhancement: Coating extends blood circulation time (4.90 hours versus 0.47 hours for free drug) and increases tumor accumulation (7.73% injected dose per gram versus 1.06%), enabling potent inhibition of patient-derived glioblastoma stem cell xenografts with negligible systemic toxicity [8].

The pan-cancer potential of S-Gboxin is supported by mitochondrial profiling across malignancies. Tumors exhibiting elevated expression of oxidative phosphorylation genes (e.g., subsets of acute myeloid leukemia, pancreatic adenocarcinoma, and diffuse large B-cell lymphoma) show heightened sensitivity to oxidative phosphorylation inhibition. S-Gboxin and its derivatives effectively target diffuse large B-cell lymphoma cells by inducing mitochondrial dysfunction-mediated apoptosis characterized by oxidative phosphorylation suppression, adenosine triphosphate depletion, reactive oxygen species surge, inflammation activation (Nuclear factor kappa-light-chain-enhancer of activated B cells signaling), and DNA damage response (γ-H2AX elevation). This multi-faceted mechanism overcomes resistance pathways operative in conventional chemotherapy [10] [9] [5].

Properties

Product Name

S-Gboxin

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 2-[3-methyl-2-[3-(trifluoromethyl)phenyl]benzimidazol-3-ium-1-yl]acetate;iodide

Molecular Formula

C27H32F3IN2O2

Molecular Weight

600.5 g/mol

InChI

InChI=1S/C27H32F3N2O2.HI/c1-17(2)21-13-12-18(3)14-24(21)34-25(33)16-32-23-11-6-5-10-22(23)31(4)26(32)19-8-7-9-20(15-19)27(28,29)30;/h5-11,15,17-18,21,24H,12-14,16H2,1-4H3;1H/q+1;/p-1

InChI Key

DCAJNAWCJSUZDG-UHFFFAOYSA-M

SMILES

CC1CCC(C(C1)OC(=O)CN2C3=CC=CC=C3[N+](=C2C4=CC(=CC=C4)C(F)(F)F)C)C(C)C.[I-]

Canonical SMILES

CC1CCC(C(C1)OC(=O)CN2C3=CC=CC=C3[N+](=C2C4=CC(=CC=C4)C(F)(F)F)C)C(C)C.[I-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.